N-{1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl}propanamide
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Overview
Description
N-{1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl}propanamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl}propanamide typically involves the following steps:
Formation of 3-methylpiperidine: This can be achieved through the hydrogenation of 3-methylpyridine.
N-alkylation: The 3-methylpiperidine is then alkylated with 4-bromoacetophenone to form 1-[4-(3-methylpiperidin-1-yl)phenyl]ethanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated piperidine derivatives.
Scientific Research Applications
N-{1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl}propanamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of analgesics and anesthetics.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of N-{1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl}propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, piperidine derivatives are known to interact with opioid receptors, which could explain their analgesic properties . The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-[1-(1-phenyl-2-propanyl)-4-piperidinyl]propanamide: Another piperidine derivative with similar structural features.
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide: A fluorinated analogue with different pharmacological properties.
Uniqueness
N-{1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl}propanamide is unique due to the presence of the 3-methylpiperidine moiety, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity to certain receptors or alter its metabolic stability compared to other piperidine derivatives .
Properties
IUPAC Name |
N-[1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-4-17(20)18-14(3)15-7-9-16(10-8-15)19-11-5-6-13(2)12-19/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USANONINUKRCLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=C(C=C1)N2CCCC(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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